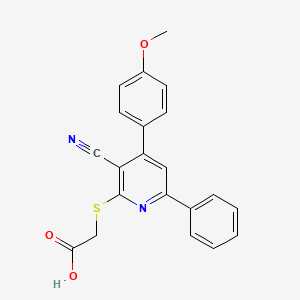

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid is a complex organic compound that features a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, along with a thioacetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to scale up the production process.

化学反应分析

Types of Reactions

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

科学研究应用

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid has several applications in scientific research:

作用机制

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. Its aromatic structure allows it to participate in various molecular interactions, influencing physiological processes .

相似化合物的比较

Similar Compounds

Cyanoacetamide derivatives: These compounds share the cyano and acetamide functional groups and are used in similar synthetic applications.

Thiazole derivatives: Compounds containing the thiazole ring exhibit similar biological activities and are used in medicinal chemistry.

Uniqueness

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of cyano, methoxyphenyl, and phenyl groups, along with the thioacetic acid moiety, makes it a versatile compound for various applications.

生物活性

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridine core with multiple substituents, including a cyano group and methoxyphenyl moiety, which contribute to its unique properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O3S, with a molecular weight of approximately 372.43 g/mol. The presence of the thio group and various aromatic rings enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting potential antioxidant properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the cyano and thio groups can enhance the ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. This effect could be linked to its ability to interfere with cell signaling pathways.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into how specific modifications affect activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate | Similar pyridine core; includes nitrophenyl group | Exhibits antimicrobial and anticancer properties |

| 6-(p-Tolyl)pyridin-2-thiol | Lacks cyano and nitrophenyl groups; simpler structure | Limited biological activity compared to more complex analogs |

| 4-(4-Methoxyphenyl)-3-hydroxybenzamide | Related by phenolic structures; lacks pyridine moiety | Shows some antioxidant activity but less potent than pyridine derivatives |

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound for its potential therapeutic applications:

- Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing significant inhibition zones compared to control groups, indicating strong antimicrobial properties.

- Inflammation Models : In vivo models demonstrated reduced inflammation markers in treated subjects, suggesting potential utility in treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid, and how can reaction conditions be optimized?

- Methodology : The pyridine core can be synthesized via cyclization of substituted acrylonitrile derivatives with aryl aldehydes. Introduce the 4-methoxyphenyl and phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling (if halogenated precursors are used) . The thioacetic acid moiety is typically introduced via nucleophilic substitution of a bromine or chlorine atom at the pyridine-2-position using thioglycolic acid under basic conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalytic systems (e.g., Pd catalysts for coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : 1H NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm). 13C NMR identifies carbonyl (δ 170–175 ppm) and nitrile (δ 115–120 ppm) groups .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 429.1) .

- FT-IR : Detects S-H stretching (2500–2600 cm−1, if present) and C≡N absorption (~2200 cm−1) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–75% RH), temperature (4°C, 25°C, 40°C), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 1–3 months. The thioether linkage may oxidize; thus, inert atmosphere storage (N2) is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC50 comparison to ascorbic acid) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology : Systematically modify substituents:

- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

- Substitute the phenyl ring with heteroaromatics (e.g., pyridyl) to improve solubility .

- Test analogs in dose-response assays to correlate substituent effects with IC50 values .

Q. What computational methods are applicable for predicting binding modes with target proteins?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases). Focus on hydrogen bonding with the acetic acid moiety and π-π stacking with aromatic residues .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density at the nitrile and thioether groups .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Validate assay conditions (e.g., buffer pH, serum concentration) to ensure reproducibility .

- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms .

- Analyze metabolite profiles (LC-MS) to rule out off-target effects from degradation products .

Q. What strategies are effective for synthesizing coordination polymers or metal complexes with this compound?

- Methodology : Utilize the thioether sulfur and carboxylic acid as ligation sites. React with transition metals (e.g., Cu2+, Zn2+) in ethanol/water mixtures. Characterize complexes via X-ray crystallography or EXAFS to confirm geometry .

Q. How can researchers design experiments to study the compound’s polymorphic forms?

- Methodology :

- Screen crystallization solvents (e.g., EtOAc, MeCN) under controlled cooling rates.

- Analyze polymorphs via PXRD and DSC to identify thermodynamically stable forms .

Q. Methodological Notes

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw) .

- Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch-to-batch variability .

属性

IUPAC Name |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-26-16-9-7-14(8-10-16)17-11-19(15-5-3-2-4-6-15)23-21(18(17)12-22)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQWBYYTMGYKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。